5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide is a complex organic compound with a molecular formula of C26H27N5O3S and a molecular weight of 489.589 Da This compound is characterized by its unique structure, which includes a phthalazinyl group, a tert-butylsulfamoyl group, and a methoxybenzamide group
Preparation Methods
The synthesis of 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide involves multiple steps, typically starting with the preparation of the phthalazinyl and tert-butylsulfamoyl intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Scientific Research Applications
5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Mechanism of Action
The mechanism of action of 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide stands out due to its unique structural features and potential applications. Similar compounds include other phthalazinyl derivatives and sulfonamide-containing molecules.
Properties
Molecular Formula |
C27H29N5O4S |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
5-[[4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxybenzamide |
InChI |
InChI=1S/C27H29N5O4S/c1-16-10-11-17(14-23(16)37(34,35)32-27(2,3)4)24-19-8-6-7-9-20(19)26(31-30-24)29-18-12-13-22(36-5)21(15-18)25(28)33/h6-15,32H,1-5H3,(H2,28,33)(H,29,31) |
InChI Key |
KPJGCZAPYIKTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.